Reduced Negative Inotropic Impact: MgNa2EDTA Versus Na2H2EDTA on Left Ventricular dP/dtmax in Paced and Non-Paced Rabbit Hearts
In a direct head-to-head study in rabbits, both MgNa2EDTA and Na2H2EDTA were administered intravenously at doses of 0.05 and 0.1 mg·kg⁻¹, and left ventricular dP/dtmax was measured as an index of contractility. Both chelators depressed cardiac contractility, but the magnitude of depression was significantly attenuated with MgNa2EDTA. At the lower dose, MgNa2EDTA reduced dP/dtmax to a maximum of 69.6% of baseline in the non-paced heart and 75.2% in the paced heart, whereas Na2H2EDTA depressed it to 51.3% and 52.9% of baseline, respectively [1]. This represents an approximately 18–22 percentage-point sparing of cardiac function for MgNa2EDTA relative to Na2H2EDTA under identical experimental conditions. The difference was attributed to the pre-bound magnesium reducing the avidity with which the EDTA moiety extracts ionized calcium from the myocardium.
| Evidence Dimension | Maximum depression of left ventricular dP/dtmax (% of baseline) after intravenous administration |
|---|---|
| Target Compound Data | MgNa2EDTA 0.05–0.1 mg·kg⁻¹: max depression to 69.6% (non-paced), 75.2% (paced) |
| Comparator Or Baseline | Na2H2EDTA 0.05–0.1 mg·kg⁻¹: max depression to 51.3% (non-paced), 52.9% (paced) |
| Quantified Difference | ~18 percentage points less depression (non-paced); ~22 percentage points less depression (paced) |
| Conditions | Rabbits in vivo; intravenous bolus; left ventricular dP/dtmax measured under paced and non-paced conditions |
Why This Matters
For procurement in cardiovascular research or chelation protocol design, MgNa2EDTA offers a wider cardiac safety margin than Na2H2EDTA, reducing the risk of acute pump failure during infusion without sacrificing metal-binding capacity.
- [1] The effects of chelating agents on the left ventricular dP/dtmax of the paced and non-paced heart in rabbits in vivo. Sb Ved Pr Lek Fak Karlovy Univerzity Hradci Kralove, 1992, 35(4), 327-336. PMID: 1306619. View Source
